

Application Notes: High-Accuracy Characterization of Isofulminic Acid Using Coupled-Cluster Theory

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Compound of Interest

Compound Name: *Isofulminic acid*

Cat. No.: *B1206104*

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Introduction

Isofulminic acid (HONC) is a high-energy isomer of isocyanic acid and a member of the [H, C, N, O] chemical family. Its transient nature and unusual bonding make it a challenging molecule for both experimental and theoretical investigation. Coupled-cluster (CC) theory offers a robust and highly accurate quantum chemical framework for studying such systems. It excels at describing electron correlation effects, which are crucial for accurately predicting the molecular properties of species with complex electronic structures like HONC. This document outlines the application of coupled-cluster methods, particularly the "gold standard" CCSD(T) level of theory, for the precise determination of the geometric, vibrational, and energetic properties of **isofulminic acid**.

Theoretical Background

Coupled-cluster theory provides a systematic and improvable approach for solving the time-independent Schrödinger equation. The method is based on an exponential ansatz for the wave function, which naturally ensures size-extensivity. For a molecule like **isofulminic acid**, which has a singlet ground state, the Hartree-Fock (HF) determinant is often a good starting point. The coupled-cluster wave function is then generated by applying an exponential cluster operator to the HF reference.

The CCSD(T) method, which stands for Coupled-Cluster with Singles and Doubles and a perturbative treatment of Triple excitations, is widely regarded as one of the most reliable methods in computational chemistry for achieving high accuracy at a manageable computational cost. It is particularly effective for systems where the HF reference is dominant and provides results that are often in close agreement with experimental data, where available. For HONC, this level of theory is essential for obtaining a reliable potential energy surface and for accurately comparing its stability relative to its other isomers (HCNO, HOCN, HNCO).

Protocols for Coupled-Cluster Calculations of Isofulminic Acid

This section details the computational protocol for performing a geometry optimization and vibrational frequency analysis of **isofulminic acid** using the CCSD(T) method.

Protocol 1: Ground State Geometry Optimization and Vibrational Analysis

Objective: To determine the equilibrium geometry, rotational constants, and harmonic vibrational frequencies of **isofulminic acid** on its ground electronic state.

Software: A quantum chemistry software package capable of performing high-level coupled-cluster calculations, such as MOLPRO, Gaussian, ORCA, or CFOUR.

Methodology:

- **Construct Initial Geometry:** Define the initial molecular structure of **isofulminic acid** (HONC) in Cartesian coordinates or as a Z-matrix. A plausible starting geometry is essential for ensuring convergence.
 - **Example Z-matrix:**

(where r_{HO} , r_{ON} , r_{NC} , a_{HON} , a_{ONC} are initial estimates for the bond lengths and angles).
- **Select the Theoretical Model:**
 - **Method:** Specify the coupled-cluster level of theory. For high accuracy, CCSD(T) is recommended.

- **Basis Set:** Choose a correlation-consistent basis set. The Dunning-type cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) or aug-cc-pVTZ (augmented) sets are common choices that provide a good balance between accuracy and computational cost. For even higher accuracy, extrapolation to the complete basis set (CBS) limit can be performed using calculations with systematically larger basis sets (e.g., cc-pVTZ, cc-pVQZ).
- **Define Calculation Type:**
 - Specify a geometry optimization (OPT) followed by a frequency calculation (FREQ). The optimization will locate the minimum energy structure on the potential energy surface.
 - The frequency calculation will compute the second derivatives of the energy with respect to nuclear displacement, yielding harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
- **Execution and Analysis:**
 - Run the calculation using the chosen software package.
 - Upon successful completion, extract the following data from the output file:
 - Final optimized geometry (bond lengths and angles).
 - Total electronic energy (in Hartrees).
 - Rotational constants (in GHz or MHz).
 - Harmonic vibrational frequencies (in cm^{-1}).
 - Zero-point vibrational energy (ZPVE).

Quantitative Data Summary

The following tables summarize key properties of **isofulminic acid** (HONC) calculated using coupled-cluster theory. These values are compared with other isomers and, where available, experimental data.

Table 1: Calculated Equilibrium Geometries of HONC at the CCSD(T) Level

Parameter	CCSD(T)/cc-pVTZ	CCSD(T)/ANO1
Bond Lengths (Å)		
r(H-O)	0.969	0.970
r(O-N)	1.393	1.397
r(N-C)	1.185	1.185
**Bond Angles (°) **		
∠(H-O-N)	106.6	106.3

| ∠(O-N-C) | 171.9 | 172.0 |

Table 2: Calculated Rotational Constants and Dipole Moment of HONC

Parameter	CCSD(T)/cc-pVTZ	CCSD(T)/ANO1
Rotational Constants (GHz)		
A ₀	599.429	596.0
B ₀	10.741	10.743
C ₀	10.556	10.558

| Dipole Moment (Debye) | 2.59 | 2.61 |

Table 3: Calculated Harmonic Vibrational Frequencies of HONC

Mode	Description	CCSD(T)/cc-pVTZ (cm^{-1})
v₁	O-H stretch	3743
v ₂	N-C stretch	2221
v ₃	H-O-N bend	1294
v ₄	O-N stretch	851
v ₅	O-N-C bend (in-plane)	506

| v₆ | O-N-C bend (out-of-plane) | 363 |

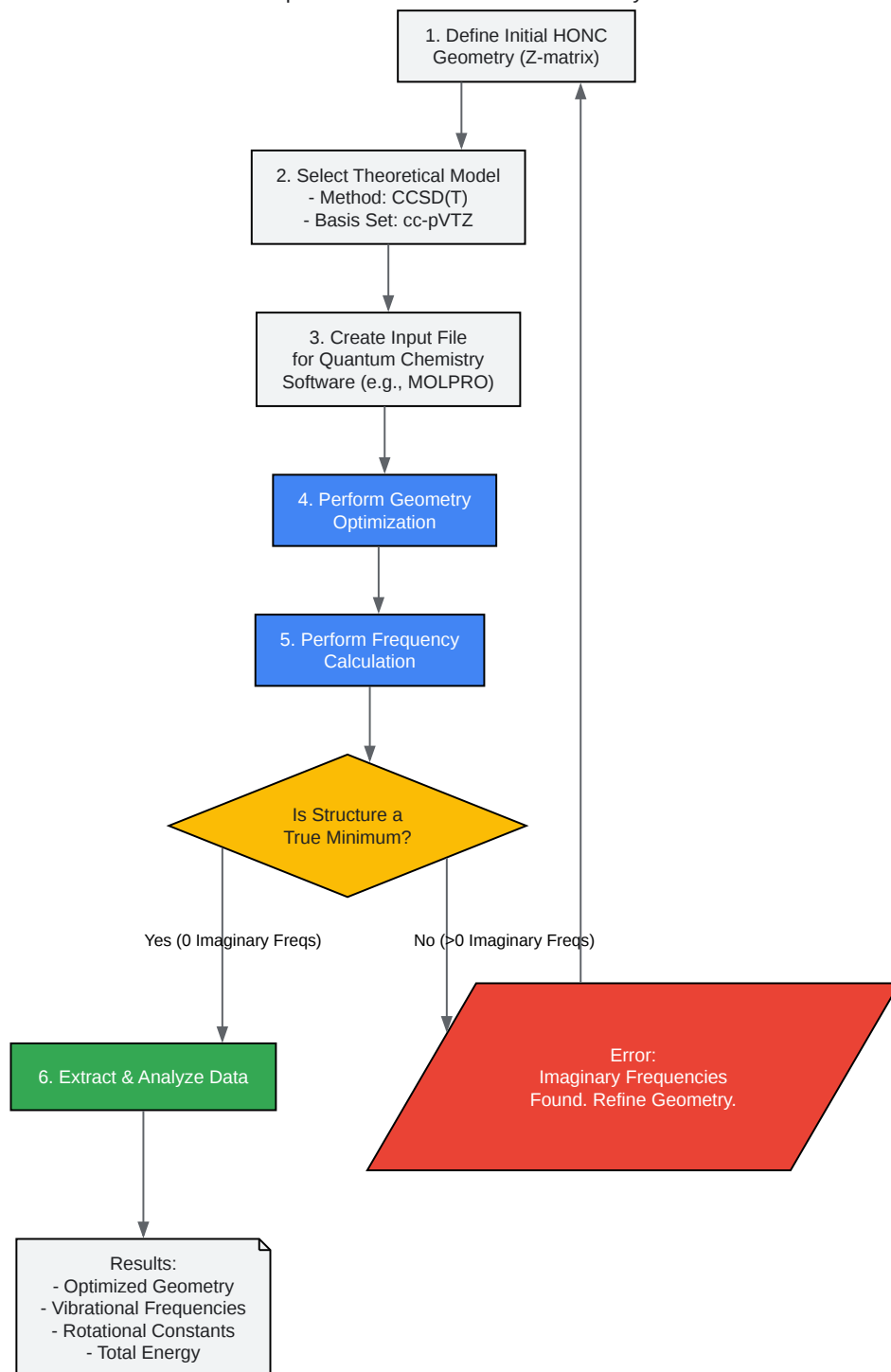
Table 4: Calculated Relative Energies of [H, C, N, O] Isomers

Isomer	CCSD(T)/cc-pVTZ (kcal/mol)
HNCO (Isocyanic Acid)	0.0
HOCN (Cyanic Acid)	26.2
HCNO (Fulminic Acid)	70.3

| HONC (Isofulminic Acid) | 102.3 |

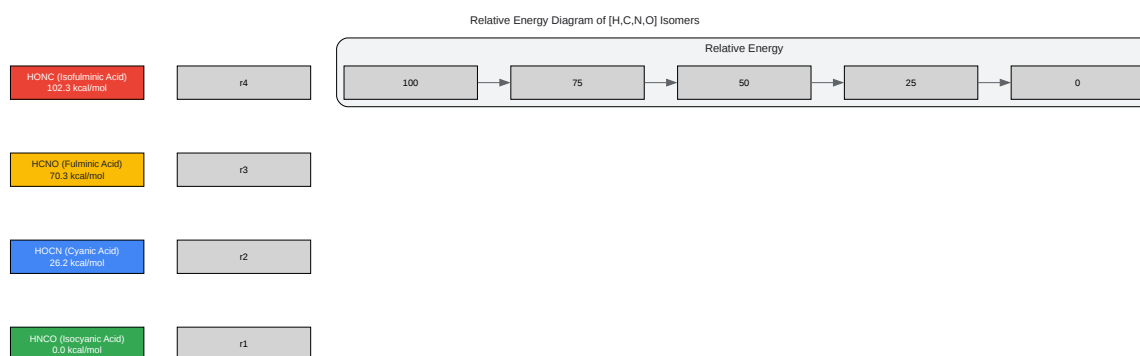
Visualizations

Computational Workflow for HONC Analysis



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Caption: Computational workflow for a coupled-cluster calculation on **isofulminic acid**.



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Caption: Relative energies of HONC and its isomers calculated at the CCSD(T) level.

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